[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Overview
Description
The compound “5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate” is a derivative of indole . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound also contains a 3,4-dichlorophenyl moiety , which is a common feature in many bioactive compounds.
Scientific Research Applications
Synthesis and Characterization
- This compound has been used in the reinvestigation of a 5H‐dibenzo[d,h][1,3,6]triazonine synthesis, showcasing its role in forming various chemical structures through complex reactions (Peet et al., 2009).
Applications in Quantum-Chemical Studies
- It plays a role in the synthesis of novel carbohydrazones from 5-substituted isatins, contributing to the understanding of the relationship between electronic and antioxidant properties (Çavuş et al., 2020).
Antimicrobial Activity Research
- Research indicates its use in the synthesis of new thiohydantoin and thiazole derivatives, which exhibit antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Hady, 2012).
Nootropic Activity Studies
- Studies on derivatives of 2-oxoindoline, including this compound, show significant nootropic activity, suggesting its potential in developing cognitive-enhancing drugs (Altukhov, 2014).
Antioxidant Activity Investigations
- The compound is involved in the synthesis of bis-isatin carbohydrazone derivatives, whose antioxidant activities have been evaluated, contributing to the development of new antioxidant agents (Muğlu et al., 2019).
Anticonvulsant and Muscle Relaxant Studies
- Research demonstrates its application in synthesizing new derivatives that show promising anticonvulsant and muscle relaxant activities, highlighting its importance in the development of neuropharmacological drugs (Sharma et al., 2013).
Crystallographic Studies
- This compound has been used in crystallographic studies to understand the molecular structures of complex chemical compounds, aiding in the advancement of crystallography (Manan et al., 2011).
Antibacterial Research
- It is used in synthesizing new oxindoles and spiro-oxindoles derivatives, which have been evaluated for antibacterial activity, contributing to the search for new antibacterial drugs (Hassan et al., 2019).
Future Directions
Properties
IUPAC Name |
[[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O3/c18-7-15(24)26-22-16-11-6-10(19)2-4-14(11)23(17(16)25)8-9-1-3-12(20)13(21)5-9/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKASSIILVXNFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCl)C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363362 | |
Record name | AC1LSEZV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303998-56-3 | |
Record name | AC1LSEZV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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